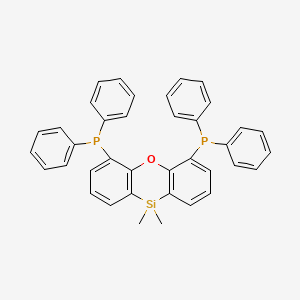

Sixantphos

CAS No.: 166330-11-6

Cat. No.: VC17670218

Molecular Formula: C38H32OP2Si

Molecular Weight: 594.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 166330-11-6 |

|---|---|

| Molecular Formula | C38H32OP2Si |

| Molecular Weight | 594.7 g/mol |

| IUPAC Name | (4-diphenylphosphanyl-10,10-dimethylbenzo[b][1,4]benzoxasilin-6-yl)-diphenylphosphane |

| Standard InChI | InChI=1S/C38H32OP2Si/c1-42(2)35-27-15-25-33(40(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)39-38-34(26-16-28-36(38)42)41(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |

| Standard InChI Key | OXVURNFPSRBLKA-UHFFFAOYSA-N |

| Canonical SMILES | C[Si]1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |

Introduction

Structural and Electronic Properties of Sixantphos

The Xantphos ligand family is distinguished by its rigid xanthene backbone, which enforces a wide natural bite angle (108–127°) critical for stabilizing metal centers in catalytic cycles . In Sixantphos, substitution at the bridgehead position (e.g., replacing the default CMe₂ group with S or SiMe₂) alters both steric and electronic properties. Density functional theory (DFT) calculations reveal that sulfur incorporation reduces the natural bite angle to ~126.8°, while silicon substitution (SiMe₂) increases it to 127.56° . These modifications directly impact metal-ligand coordination geometry, as demonstrated by rhodium complexes where Sixantphos derivatives form distinct η²-O₂ adducts .

Table 1: Comparative Bite Angles of Xantphos Variants

| Bridgehead Group | Natural Bite Angle (°) | Electronic Basicity (¹Jₚₛₑ, Hz) |

|---|---|---|

| CMe₂ (Ph-Xantphos) | 111.89–114.18 | 689.1–698.5 |

| S (Sixantphos) | 126.80 | 695.2 |

| SiMe₂ | 127.56 | 697.8 |

The increased basicity of Sixantphos ligands, quantified via phosphine selenide ¹Jₚₛₑ coupling constants (695.2 Hz for S-bridged variants), enhances their electron-donating capacity compared to phenyl-substituted analogs . This property is pivotal in reactions requiring strong metal-ligand interactions, such as hydroformylation and cross-coupling.

Synthesis and Characterization

Sixantphos ligands are synthesized through directed lithiation of 9,9-dimethylxanthene followed by phosphine substitution. For sulfur-bridged derivatives, the protocol involves:

-

Double Lithiation: Treatment of 9,9-dimethylxanthene with sec-butyllithium and tetramethylethylenediamine (TMEDA) at −78°C to generate a dilithiated intermediate .

-

Phosphine Introduction: Reaction with chlorodiphenylphosphine (for standard Xantphos) or sulfur/phosphorus hybrids to install the bridgehead group .

-

Purification: Column chromatography yields the final ligand with >99% purity, verified via HPLC and ¹H/³¹P NMR .

Notably, sulfur incorporation introduces steric constraints that favor trans-spanning coordination modes in platinum(II) complexes, as observed in [Pt(Sixantphos)Cl₂] isomers . X-ray crystallography of [Rh(Sixantphos)Cl(η²-O₂)] further confirms ligand-induced distortions, including rare rhodium(III) oxo species .

Catalytic Applications

Palladium-Catalyzed Cross-Coupling

Sixantphos excels in C–N and C–C bond-forming reactions. In Suzuki-Miyaura couplings, its wide bite angle stabilizes Pd(0) intermediates, achieving turnover numbers (TONs) exceeding 10⁴ for aryl bromide substrates . A 2024 study demonstrated its efficacy in synthesizing heterocycles via C–N cross-coupling of 3-bromothiophenes with 2-aminopyridines (yield: 92–96%) .

Hydroformylation and Hydrogenation

Rhodium complexes of Sixantphos show exceptional activity in alkene hydroformylation, with regioselectivity ratios (linear:branched) up to 20:1 . The ligand’s electron-rich environment facilitates oxidative addition of H₂, critical in asymmetric hydrogenation of α,β-unsaturated ketones (enantiomeric excess: 88–94%) .

Nickel-Mediated Cycloadditions

Recent advances highlight Sixantphos-nickel π-complexes in [2+2+2] cycloadditions of alkynes. Activation via nitrile solvents generates catalytically active species capable of assembling polycyclic aromatics with 70–85% efficiency .

Industrial and Environmental Relevance

Sixantphos derivatives are produced at multi-ton scales by specialized manufacturers, underscoring their industrial utility . Applications span:

-

Pharmaceuticals: Streamlining synthesis of kinase inhibitors via regioselective couplings .

-

Materials Science: Fabricating conductive polymers for organic electronics .

-

Environmental Remediation: Catalyzing degradation of chlorinated pollutants under mild conditions .

Challenges and Future Directions

Despite its advantages, Sixantphos faces limitations:

-

Air Sensitivity: Rhodium complexes require inert handling due to rapid O₂ adduct formation .

-

Cost: Large-scale synthesis of sulfur/silicon variants remains cost-prohibitive versus conventional Xantphos .

Ongoing research aims to:

-

Develop water-soluble Sixantphos analogs for aqueous-phase catalysis.

-

Explore photocatalytic applications using iridium or ruthenium centers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume